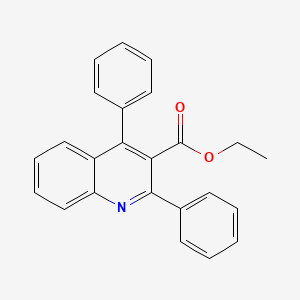
Ethyl 2,4-diphenylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Vorbereitungsmethoden
The synthesis of 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzoic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functionalization to introduce the diphenyl groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions, particularly at the quinoline ring, are common.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester has found applications in various scientific research areas:
Wirkmechanismus
The mechanism of action of 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to intercalate into DNA strands disrupts the normal functioning of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other quinoline derivatives, 2,4-diphenyl-3-quinolinecarboxylic acid ethyl ester stands out due to its unique diphenyl substitution, which enhances its biological activity and stability . Similar compounds include:
Quinoline-3-carboxylic acid: Lacks the diphenyl groups, resulting in different biological properties.
2-Phenylquinoline: Another derivative with a single phenyl group, showing less potent biological activity compared to the diphenyl-substituted compound.
Eigenschaften
Molekularformel |
C24H19NO2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
ethyl 2,4-diphenylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-2-27-24(26)22-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI-Schlüssel |
PLDDYVBEQLRIMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)
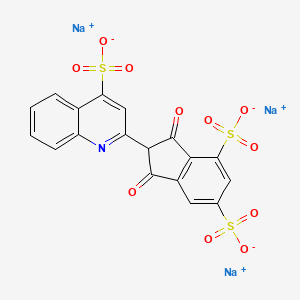
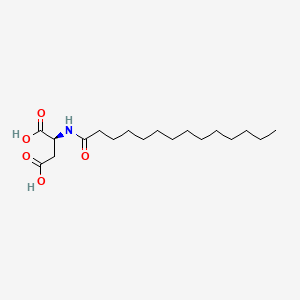

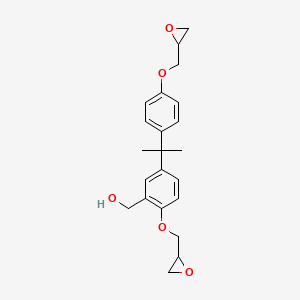



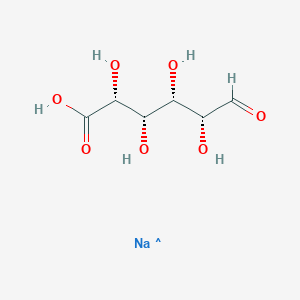
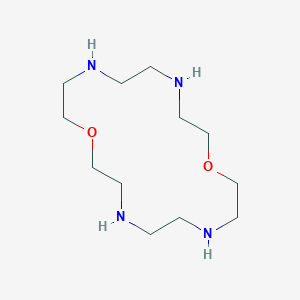

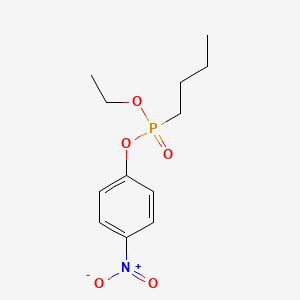
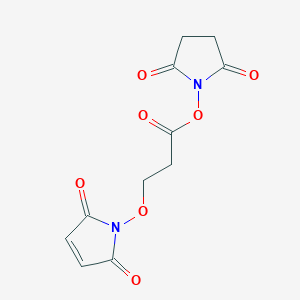
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
